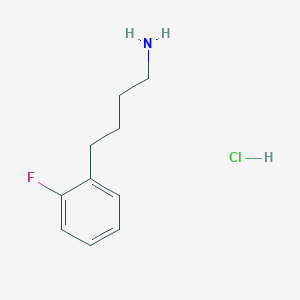
1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione" is a derivative of thioxodihydropyrimidine, which is a class of compounds known for their heterocyclic structure containing a pyrimidine ring. This class of compounds has been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals.
Synthesis Analysis
The synthesis of thioxodihydropyrimidine derivatives typically involves the condensation of thiobarbituric acid with various aldehydes or ketones. For example, a novel compound with a similar structure, 5,5'-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), was synthesized by condensation of 1,3-diethyl-2-thiobarbituric acid and terephthalaldehyde in anhydrous ethanol in the presence of pyridine . This method could potentially be adapted for the synthesis of the compound by using 2,3-dichlorophenyl aldehyde as the starting material.
Molecular Structure Analysis
The molecular structure of thioxodihydropyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can adopt various conformations. For instance, the heterocyclic pyrimidine-2(1H)-thione rings in a related compound were found to adopt a flattened boat conformation . The substituents attached to the pyrimidine ring, such as phenyl or methoxyphenyl groups, can significantly influence the overall molecular conformation and the dihedral angles between the rings .
Chemical Reactions Analysis
Thioxodihydropyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution reactions such as the Vilsmeier-Haack reaction, bromination, and nitration . These reactions allow for the introduction of additional functional groups into the pyrimidine ring, which can alter the compound's chemical properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thioxodihydropyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Vibrational and electronic spectral studies have shown that these compounds exhibit tautomeric and hydrogen bonding behavior . The electronic spectra can vary with changes in solvent and pH, indicating solvatochromic and pH-sensitive properties . Additionally, intermolecular interactions, such as C–H···S, C–H···O, and Cl···Cl interactions, can contribute to the stability of the crystal structure and the formation of a three-dimensional network .
Scientific Research Applications
Crystal Structure and Spectroscopic Studies
Thiobarbituric acid derivatives, including 1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, are noted for their applications in pharmaceuticals, engineering, and materials science. These derivatives exhibit diverse structures, exemplified by the absolute configurations of six derivatives determined through single-crystal X-ray crystallography, revealing both intra- and intermolecular hydrogen bonding patterns. The stabilization of their enol form over the keto form has been computationally confirmed, indicating their structural stability and potential utility in various applications (Sharma et al., 2018).
Nonlinear Optical Properties
Derivatives of thiobarbituric acid, including 1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, have been studied for their third-order nonlinear optical properties. Two novel styryl dyes derived from this compound demonstrated significant promise as nonlinear optical materials for device applications. Their nonlinear refractive index, nonlinear absorption coefficient, and other properties were determined using the Z-scan technique, showing the potential for these derivatives in optical applications (Shettigar et al., 2009).
Antibacterial Activity
Certain derivatives of thiobarbituric acid, including 5-acetyl-3-aryl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-diones, were synthesized and exhibited promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These compounds, studied for their structural configurations and antibacterial efficacy, show potential as lead molecules for further structural modifications and applications in battling pathogenic bacteria (Saeed et al., 2014).
HIV Integrase Inhibitor-Like Frameworks
In the realm of virology, a one-pot synthesis technique was developed for novel derivatives of thiobarbituric acid, showing potential as HIV integrase inhibitor-like compounds. This synthesis approach, characterized by simplicity, selectivity, and efficiency, highlights the compound's potential in the development of therapeutic agents, particularly those targeting HIV (Rimaz et al., 2019).
Tumor Necrosis Factor-alpha Antagonists
Derivatives of thiobarbituric acid, including 5-arylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-diones, have been identified as light-dependent tumor necrosis factor-alpha antagonists. These compounds, discovered through pharmacophore-based virtual screening and molecular docking, indicate the potential of thiobarbituric acid derivatives in the development of novel therapeutics for inflammatory diseases (Voss et al., 2003).
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-5-2-1-3-6(9(5)12)14-8(16)4-7(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBBGYUPHOZQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

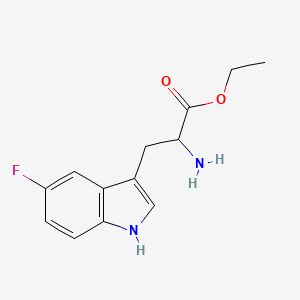

![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)


![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)
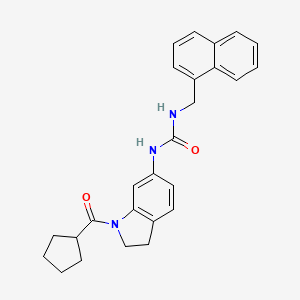
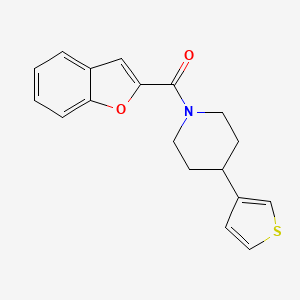
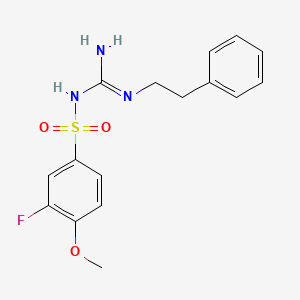

![2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2515692.png)
![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)
